Imino-tris(dimethylamino)phosphorane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

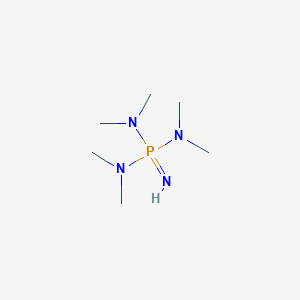

Structure

3D Structure

Propriétés

IUPAC Name |

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTNLYAAZKKMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=N)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H19N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402226 | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49778-01-0 | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imino-tris(dimethylamino)phosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Entrapment Within a Polymer Matrix:in This Strategy, the Catalyst is Physically Entrapped Within the Cross Linked Network of a Polymer. Polyphosphazene Based Hydrogels Have Been Fabricated by Cross Linking Methacrylate Substituted Polyphosphazenes.nih.govwhile Initially Used for Enzyme Immobilization, This Method of Creating a Porous, Insoluble Network Demonstrates a Viable Approach for Trapping Molecular Catalysts Like Phosphazene Bases, Preventing Them from Leaching into the Reaction Medium While Allowing Reactants to Access the Active Sites.nih.gov

Assessment of Reusability: A key metric for the success of a heterogeneous catalyst is its reusability. This is typically assessed by recovering the catalyst after a reaction (e.g., by filtration), washing it, and then using it in a new batch of the same reaction. The catalytic activity, yield, and selectivity are monitored over multiple cycles.

Research has shown promising results for the reusability of immobilized phosphazene catalysts. The Ag(I)-iminophosphorane coordination polymer, for instance, was recycled up to 10 times with only a minor decrease in performance. nih.gov Similarly, the phosphazene-functionalized porous polymer used for ROP of ε-caprolactone was reused for at least three consecutive cycles without a significant loss of catalytic efficiency. mdpi.com

Data Table: Reusability of Heterogeneous Iminophosphorane-Based Catalysts

| Catalyst System | Immobilization Strategy | Reaction | Number of Cycles | Final Yield/Conversion | Reference |

| Ag(I)-iminophosphorane Polymer | Coordination Polymerization | Meyer-Schuster Rearrangement | 10 | 97% | nih.gov |

| Phosphazene-Silsesquioxane Polymer (HPCP) | Covalent Linkage (Porous Polymer) | Ring-Opening Polymerization of ε-Caprolactone | 3 | ~90% Conversion | mdpi.com |

Catalytic Versatility of Imino Tris Dimethylamino Phosphorane in Chemical Transformations

Organocatalytic Applications of Imino-tris(dimethylamino)phosphorane

As a strong, non-ionic base, this compound excels as an organocatalyst, capable of promoting reactions under mild conditions without the need for metal cocatalysts. Its applications span from the synthesis of valuable platform chemicals to the construction of complex polymers and nitrogenous molecules.

The synthesis of cyclic organic carbonates is an area of significant interest, particularly for carbon capture and utilization (CCU) strategies and the production of green solvents and polymer precursors. This compound has been identified as an effective organocatalyst for the synthesis of glycerol (B35011) carbonate, a valuable derivative of glycerol, which is a major byproduct of biodiesel production. sigmaaldrich.comsigmaaldrich.com

The primary route for this transformation is the transcarbonation of glycerol with a dialkyl carbonate, such as dimethyl carbonate (DMC). In this process, the phosphazene base is thought to activate the glycerol by deprotonating one of its hydroxyl groups, thereby increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of DMC. This reaction is often performed under solvent-free conditions, aligning with the principles of green chemistry. sigmaaldrich.comsigmaaldrich.com The high basicity of the phosphazene catalyst allows for efficient conversion at moderate temperatures.

Table 1: Representative Organocatalytic Synthesis of Glycerol Carbonate

| Entry | Catalyst | Substrate 1 | Substrate 2 | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | This compound | Glycerol | Dimethyl Carbonate | 70-80 | 1-2 | >95 |

Note: Data is representative of typical conditions for base-catalyzed glycerol transcarbonation.

Ring-opening polymerization (ROP) is a cornerstone technique for the synthesis of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. Phosphazene superbases have proven to be highly efficient initiators and catalysts for these polymerizations due to their ability to generate highly active initiating species.

This compound, also known as Phosphazene base P1-H, and its derivatives like N-tert-butyl-N,N,N′,N′,N″,N″-hexamethylphosphorimide triamide (P1-t-Bu), are potent organocatalysts for the ROP of cyclic esters, particularly lactide, the precursor to polylactic acid (PLA). sigmaaldrich.com These simple phosphazenes can efficiently initiate polymerization, leading to polymers with controlled molecular weights and narrow polydispersity, which are critical parameters for material applications. sigmaaldrich.com The high thermal stability of phosphazenes also makes them suitable for the bulk polymerization of lactide at elevated temperatures relevant to industrial processes. sigmaaldrich.com

Table 2: Representative ROP of L-Lactide Catalyzed by a P1-Phosphazene Base

| Entry | Catalyst | Monomer | Initiator | Monomer/Catalyst Ratio | Time (min) | Conversion (%) | Mn ( g/mol ) |

| 1 | P1-t-Bu | L-Lactide | Benzyl Alcohol | 200 | 10 | 98 | 28,800 |

Note: Data is based on research findings for the closely related P1-t-Bu phosphazene base, illustrating the catalytic potential of this compound class. sigmaaldrich.com

The catalytic activity of phosphazene bases in ROP is derived from their exceptional Brønsted basicity. In the presence of a protic initiator, such as an alcohol, the phosphazene base readily deprotonates the alcohol to generate a highly nucleophilic alkoxide. This "naked" alkoxide, with a weakly coordinating phosphazenium counter-ion, rapidly attacks the carbonyl carbon of the cyclic monomer (e.g., lactide), opening the ring and forming a new ester bond. The resulting species has an alkoxide terminus that is then reprotonated by another alcohol molecule in a catalytic cycle or, more commonly, propagates by attacking subsequent monomer units to grow the polymer chain.

In the absence of an external initiator, some phosphazenes can initiate polymerization directly. In this pathway, the imine nitrogen of the phosphazene can act as the nucleophile, attacking the monomer to form a zwitterionic intermediate that subsequently initiates chain growth. The choice of mechanism depends on the specific phosphazene, the monomer, and the reaction conditions.

The strong basicity of phosphazenes makes them excellent catalysts for reactions involving the formation of carbon-nitrogen bonds, which are fundamental to the synthesis of pharmaceuticals and agrochemicals. chemimpex.com One such important transformation is the aza-Michael addition, where an amine adds across an activated carbon-carbon double bond.

Phosphazene bases have been shown to catalyze cascade reactions that include stereoselective aza-Michael additions. thieme-connect.com For instance, a phosphazene base can catalyze the reaction between a β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-one and an alcohol. thieme-connect.com The process involves an initial esterification followed by an intramolecular aza-Michael addition, proceeding with high diastereoselectivity to yield enantioenriched products containing a newly formed nitrogen-bearing stereocenter. thieme-connect.com In this context, the phosphazene acts as a true organocatalyst, facilitating the deprotonation of the nitrogen nucleophile to enable its addition to the electron-deficient alkene. This demonstrates the utility of these superbases in constructing complex nitrogen-containing molecules.

This compound-Initiated Ring-Opening Polymerization (ROP)

This compound as a Constituent in Transition Metal Catalysis

Beyond organocatalysis, iminophosphoranes, including this compound, serve as versatile ligands in transition metal chemistry. chemimpex.com The iminophosphorane moiety (P=N) features a lone pair of electrons on the sp²-hybridized nitrogen atom, which can coordinate to a metal center. thieme-connect.comnih.gov

These ligands are considered strong σ-donors due to the significant contribution of the ylidic resonance form (P⁺-N⁻), which places a partial negative charge on the nitrogen atom. nih.gov This strong electron-donating ability makes them effective at stabilizing transition metals, including those in higher oxidation states. nih.gov By modifying the substituents on both the phosphorus and nitrogen atoms, the steric and electronic properties of the ligand can be finely tuned, allowing for the modulation of the reactivity and selectivity of the resulting metal complex.

Complexes incorporating iminophosphorane-based ligands have been successfully applied in various catalytic reactions. For example, iron(II) complexes supported by a mixed phosphine-lutidine-iminophosphorane ligand have been synthesized and demonstrated as effective catalysts for the hydrosilylation of acetophenones. chemimpex.com In such systems, the iminophosphorane ligand plays a crucial role in creating a specific coordination environment around the iron center, enabling the catalytic transformation.

Function as Ligand Precursors and Modifiers for Enhanced Metal-Catalyzed Processes

This compound, also known as the phosphazene base P1-H, serves as a crucial building block and modifying agent for ligands in metal-catalyzed reactions. mdpi.com Its utility stems from the strongly basic and highly tunable nature of the iminophosphorane group. When incorporated into a ligand structure, this group can significantly alter the electronic and steric environment of a metal center, thereby enhancing catalytic efficiency, selectivity, and stability. mdpi.comnih.gov

The iminophosphorane moiety is a powerful electron-donating group. This property is comparable to, and in some cases exceeds, that of widely used cyclopentadienyl (B1206354) (Cp) ligands. nih.gov By increasing the electron density at the metal center, these modified ligands can promote oxidative addition steps in catalytic cycles and stabilize high-oxidation-state metal complexes. nih.gov This enhanced reactivity has been demonstrated in olefin polymerization, where zirconium and titanium complexes bearing phosphinimide ligands (derived from iminophosphoranes) show high catalytic activity. nih.gov

Furthermore, the steric bulk of the ligand can be precisely controlled by modifying the substituents on the phosphorus and nitrogen atoms. In the case of this compound, the dimethylamino groups provide a specific steric profile that influences the coordination geometry around the metal and can create a well-defined catalytic pocket. This steric hindrance plays a dominant role in determining catalytic activity and selectivity, for instance, in controlling the polymer chain growth in Ziegler-Natta type polymerizations. nih.gov

Research has shown that metal complexes featuring iminophosphorane-based ligands are effective in various transformations. Ruthenium complexes with heterotridentate (P,N,N') ligands incorporating an iminophosphorane group have been developed for the catalytic transfer hydrogenation of ketones. researchgate.net The strong donor capacity of the iminophosphorane ligand is critical for the formation of the active hydridoamido species responsible for the catalytic turnover. researchgate.net

Development and Characterization of Heterogeneous this compound Catalysts

To overcome challenges associated with catalyst-product separation and to enhance economic viability through recycling, significant research has focused on the heterogenization of homogeneous catalysts. This involves immobilizing the active catalytic species, such as the this compound moiety, onto an insoluble solid support. youtube.com This approach combines the high selectivity and mild operating conditions of homogeneous catalysts with the practical advantages of heterogeneous systems. youtube.com

The development of these solid-supported catalysts involves several strategies aimed at anchoring the phosphazene base onto materials like polymers, silica, or metal-organic frameworks (MOFs). nih.govgoogle.comresearchgate.net The resulting materials are solid catalysts that can be easily filtered from the reaction mixture.

Characterization of these heterogeneous catalysts is crucial to confirm successful immobilization and to understand the structure of the active sites. Standard techniques for solid-state analysis are employed. Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability of the supported catalyst and to determine the amount of organic material (the phosphazene) loaded onto the inorganic support. mdpi.comnih.gov Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, are used to confirm the covalent linkage and structural integrity of the phosphazene unit after immobilization. Physical characterization techniques, such as nitrogen adsorption-desorption isotherms, provide data on the surface area and pore structure of the material, which are critical for catalyst performance. researchgate.net

Strategies for Catalyst Immobilization and Assessment of Reusability

Several innovative strategies have been developed to immobilize phosphazene bases, including this compound and its derivatives, to create robust and reusable heterogeneous catalysts.

Strategic Applications of Imino Tris Dimethylamino Phosphorane in Advanced Organic Synthesis

Utilization as a Key Reagent in the Synthesis of Complex Organic Architectures

The unique reactivity profile of Imino-tris(dimethylamino)phosphorane makes it a valuable tool for forging key bonds in the assembly of complex organic molecules. Its capacity to act as a strong base enables deprotonation steps that are often challenging with conventional reagents, thereby unlocking pathways to novel and intricate structures. While specific examples of its application in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility in constructing key structural motifs is evident.

One notable application is in deboronation reactions of carboranes. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com Although not a traditional organic scaffold, the selective modification of carborane clusters is crucial for their integration into more complex systems for applications in materials science and medicine. This compound has been effectively used as a reagent in these transformations. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The role of related phosphazene bases in promoting challenging cyclization and bond-forming reactions suggests a high potential for this compound in the synthesis of complex heterocyclic and carbocyclic systems. Its ability to generate "naked" anions enhances their nucleophilicity, which can be harnessed to construct sterically hindered C-C and C-X bonds, foundational steps in building complex molecular architectures. sigmaaldrich.com

Contributions to the Production of Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile reagent and catalyst in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. chemimpex.com Its utility is particularly pronounced in reactions that benefit from a strong, non-nucleophilic base to avoid side reactions and enhance yields.

A significant application is its role as an organocatalyst in the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate. chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Glycerol carbonate is a key intermediate with wide-ranging applications, including as a component in electrolytes for lithium-ion batteries, a green solvent, and a building block for various polymers and fine chemicals. The use of this compound under solvent-free conditions provides an efficient and environmentally benign route to this important intermediate, with high yields reported. researchgate.net

Table 1: Synthesis of Glycerol Carbonate using this compound as a Catalyst

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield (%) |

| Glycerol | Dimethyl Carbonate | This compound | Solvent-free | 96.57 |

| Data sourced from research on hierarchically structured catalysts for glycerol carbonate synthesis. researchgate.net |

Furthermore, this compound is instrumental in preparing phosphine (B1218219) oxides and ligands for transition metal catalysis. chemimpex.com These ligands are crucial for a vast array of catalytic processes that are central to the synthesis of many pharmaceutical and agrochemical products. The ability to synthesize tailored ligands allows for the fine-tuning of catalyst activity and selectivity for specific transformations.

The synthesis of bioactive heterocycles is another area where this phosphazene base shows promise. Research on the related compound, tris(dimethylamino)phosphine, has demonstrated its effectiveness in mediating the synthesis of complex heterocyclic structures such as thiadiazoles and other bioactive scaffolds. researchgate.net Given its similar reactivity, this compound is a strong candidate for facilitating similar transformations leading to important pharmaceutical and agrochemical intermediates.

Employment in Synthetic Reactions Demanding High Selectivity and Robust Operative Conditions

The strong basicity and non-ionic nature of this compound make it an ideal choice for synthetic reactions that require high selectivity and can withstand robust operating conditions. Its high solubility in non-polar solvents allows for reactions to be carried out in a homogenous phase, which often leads to cleaner reactions and easier work-up procedures. sigmaaldrich.com

The generation of highly reactive "naked" anions through deprotonation with this compound can lead to enhanced reaction rates and selectivities. sigmaaldrich.com This is particularly advantageous in reactions where traditional ionic bases may cause solubility issues or catalyze unwanted side reactions. sigmaaldrich.com For instance, in aldol (B89426) reactions or epoxide openings, the use of a non-metallic, non-ionic base can prevent Lewis acid-catalyzed side reactions that are often observed with metal-containing bases. sigmaaldrich.com

The stability of this compound allows for its use under a variety of reaction conditions. Its application in the solvent-free synthesis of glycerol carbonate at elevated temperatures highlights its robustness. chemicalbook.comresearchgate.net This stability is a key advantage in industrial settings where processes are often run under demanding conditions to maximize throughput and efficiency.

While specific data on the diastereoselectivity or enantioselectivity imparted by this compound in complex reactions is not widely reported, the principles of using strong, sterically hindered bases to control stereochemical outcomes are well-established. The predictable nature of its basicity and its well-defined structure make it a promising candidate for the development of new highly selective synthetic methodologies.

Spectroscopic Characterization and Computational Insights into Imino Tris Dimethylamino Phosphorane

Application of Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Analysis of Imino-tris(dimethylamino)phosphorane

The P=N double bond in phosphazenes typically exhibits a strong characteristic absorption in the infrared spectrum. The frequency of this vibration is influenced by the nature of the substituents on the phosphorus atom. researchgate.net Similarly, the P-N single bonds within the tris(dimethylamino)phosphine core will have their own characteristic stretching frequencies.

Computational approaches, particularly Density Functional Theory (DFT), are frequently employed to calculate the theoretical vibrational frequencies and intensities. mdpi.comnih.govspectroscopyonline.comresearchgate.net These calculations can predict the FTIR and Raman spectra, aiding in the assignment of experimentally observed bands and providing insights into the molecule's conformational isomers. mdpi.comnih.gov For instance, DFT calculations on related phosphorus-containing dendrimers have been used to interpret their complex vibrational spectra. researchgate.net

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | FTIR, Raman |

| C-H Stretch (methyl) | 2800-3000 | FTIR, Raman |

| P=N Stretch | 1200-1350 | FTIR, Raman |

| P-N Stretch | 900-1100 | FTIR, Raman |

| N-C Stretch | 1000-1200 | FTIR |

| CH₃ Bending | 1400-1480 | FTIR |

This table is based on general spectroscopic principles and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and for studying its reactivity. nih.gov The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a comprehensive structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the protons of the dimethylamino groups and the proton on the imino nitrogen. The chemical shift of the N-H proton can be sensitive to the solvent and concentration due to hydrogen bonding. The methyl protons of the dimethylamino groups would likely appear as a doublet due to coupling with the phosphorus atom. For the related compound hexamethylphosphorous triamide, the ¹H NMR spectrum shows a doublet for the methyl protons at approximately 2.48 ppm with a J-coupling constant to phosphorus of 9.12 Hz. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a single resonance is expected for the methyl carbons of the six equivalent methyl groups in the dimethylamino substituents. This signal would also likely be a doublet due to coupling with the phosphorus atom.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds due to its wide chemical shift range and high sensitivity. rsc.orgresearchgate.net The ³¹P NMR spectrum of this compound is expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift provides information about the oxidation state and coordination environment of the phosphorus atom. For related phosphazene bases, the ³¹P chemical shifts are well-documented and are sensitive to substitution on the imino nitrogen. sigmaaldrich.com For example, the ³¹P{¹H} NMR spectrum of a related spirocyclic phosphazene base shows distinct signals for the different phosphorus environments within the molecule. sigmaaldrich.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H (N-H) | Variable | Singlet (broad) | - |

| ¹H (-N(CH₃)₂) | ~2.5 - 3.0 | Doublet | JP-H: ~9-12 |

| ¹³C (-N(CH₃)₂) | ~36 - 38 | Doublet | JP-C: ~3-5 |

| ³¹P | ~15 - 25 | Multiplet (due to coupling with H) | - |

This table is based on data from analogous compounds and general NMR principles. chemicalbook.comresearchgate.netresearchgate.net

Two-dimensional NMR techniques are crucial for unambiguous signal assignment and for probing through-bond and through-space interactions. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the ¹H and ¹³C signals of this compound and its derivatives.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful 2D NMR technique that separates molecules based on their diffusion coefficients, which is related to their size and shape. docbrown.info This technique has found applications in studying reaction mechanisms involving phosphazene bases. For instance, DOSY has been used to investigate the aggregation of lithium organometallic complexes and to study the ring-opening polymerization of lactones catalyzed by phosphazene bases, providing insights into the nature of the active catalytic species in solution. docbrown.info

Mass Spectrometric Analysis for Characterization of this compound and its Adducts

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and for characterizing its reaction products and adducts. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound (178.22 g/mol ). sigmaaldrich.comscbt.com

The fragmentation pattern in the mass spectrum can provide valuable structural information. For amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. docbrown.infolibretexts.org In the case of this compound, fragmentation could involve the loss of methyl groups or dimethylamino groups. Analysis of the fragmentation pattern helps in confirming the structure of the parent molecule and in identifying unknown reaction products. chemguide.co.ukyoutube.comlibretexts.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact elemental composition of the parent ion and its fragments.

X-ray Diffraction Analysis of this compound Derivatives and Crystalline Intermediates

These studies reveal key structural features of the phosphazene core, such as the geometry around the phosphorus atom and the planarity of the P-N system. For example, the crystal structure of a product formed from the reaction of a phosphazene superbase with a chlorophosphazene trimer has been reported, providing detailed insight into the bonding and reactivity of the phosphazene framework. This type of analysis is crucial for understanding the steric and electronic factors that govern the reactivity of phosphazene bases.

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), play a crucial role in complementing experimental data and providing deeper insights into the properties of this compound. nih.govnih.govresearchgate.netpsu.edu

Computational methods can be used to:

Predict Molecular Geometry: DFT calculations can optimize the molecular structure of this compound, providing accurate predictions of bond lengths and angles. nih.gov

Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. researchgate.netresearchgate.net These calculated spectra can be used to aid in the assignment of experimental data and to understand the relationship between structure and spectroscopic properties. mdpi.comnih.gov

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and charge distribution within the molecule, helping to explain its high basicity and reactivity.

Model Reaction Mechanisms: Computational chemistry can be used to explore potential reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This is invaluable for understanding the mechanisms of reactions in which this compound acts as a catalyst or reagent.

The synergy between experimental spectroscopic data and theoretical calculations provides a robust framework for the comprehensive characterization of this compound and for understanding its fundamental chemical behavior.

Density Functional Theory (DFT) Calculations for Predicting Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an essential method for investigating the molecular and electronic structures of organophosphorus compounds, including this compound and its derivatives. These calculations provide valuable insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the compound's stability and reactivity.

Computational studies on related phosphazene systems reveal key structural features. For instance, calculations on tris(dimethylamino)phosphine, a precursor, show that the molecule adopts a Cₛ symmetry in its equilibrium state. researchgate.net This is characterized by two of the dimethylamino groups being oriented orthogonally to the lone pair on the phosphorus atom, while the third is antiparallel. This arrangement is thought to be stabilized by anomeric effects, involving the delocalization of lone pairs from the orthogonal nitrogen atoms into antibonding σ*(P-N) orbitals. researchgate.net

The basicity of phosphazenes, a defining characteristic of their reactivity, has been extensively studied using DFT. The high basicity arises from the electronic structure of the P=N double bond. researchgate.net DFT calculations have been employed to predict the pKa values of various P1 phosphazenes, showing good correlation with experimental data. researchgate.net These studies confirm the partly ylidic character of the P=N bond, contributing to the high proton affinity. researchgate.net For example, the aqueous pKa value for this compound has been estimated to be 13.3 based on correlations from basicity data in acetonitrile (B52724) and tetrahydrofuran (B95107). researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. In related organophosphorus compounds, DFT calculations at the B3LYP/6–311++G(d,p) level of theory have been used to determine these values and map reactive sites using Molecular Electrostatic Potential (MEP) maps. nih.gov

Table 1: Calculated Structural Parameters for Related Aminophosphines

| Parameter | P(NMe₂)₃ (HF/6-31G*) researchgate.net |

| Bond Distances (Å) | |

| P-N(orthogonal) | 1.702 |

| P-N(antiparallel) | 1.737 |

| **Bond Angles (°) ** | |

| N-P-N(ortho-ortho) | 108.9 |

| N-P-N(ortho-anti) | 98.4 |

This table presents data for a related precursor compound to illustrate the type of information obtained from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving phosphazenes, allowing for the identification of intermediates and the calculation of activation barriers for transition states. A well-studied reaction involving similar iminophosphoranes is the aza-Wittig reaction. Theoretical studies of this reaction provide a framework for understanding the reactivity of this compound.

DFT calculations, using functionals such as B3LYP and B3LYP-D3 (which includes dispersion corrections), have been used to model the reaction between iminophosphoranes and aldehydes. sciforum.netsemanticscholar.org These studies show that the reaction typically proceeds through a [2+2] cycloaddition mechanism. sciforum.netsemanticscholar.org The process involves the formation of a reactant complex, followed by a transition state leading to an oxazaphosphetane intermediate. This intermediate then proceeds through another transition state to form the final products. sciforum.netsemanticscholar.org

The activation energies for these steps can be calculated, providing a quantitative measure of the reaction kinetics. For example, in the reaction of methylimino(trimethyl)phosphorane with acetaldehyde, the first transition state was found to be only 8.73 kcal/mol above the reactants at the B3LYP-D3/6-31G** level of theory. sciforum.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition states correctly connect the reactants, intermediates, and products on the reaction pathway. semanticscholar.org

The influence of solvents can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM). sciforum.netsemanticscholar.org These calculations help in understanding how the reaction mechanism and energetics are affected by the reaction medium.

Kinetic studies on the deprotonation of carbon acids by the related base, tert-butylthis compound (B1598202), have revealed large negative entropies of activation. researchgate.net This suggests a highly ordered transition state, which can be further investigated using computational modeling to visualize the geometry of the transition state complex. researchgate.net

Table 2: Calculated Energy Profile for a Model Aza-Wittig Reaction

| Species | Relative Energy (kcal/mol) at B3LYP-D3/6-31G** sciforum.net |

| Reactants | 0.0 |

| Reactant Complex (RC) | -5.8 |

| Transition State 1 (TS1) | 8.73 |

| Intermediate 1 (IN1) | -18.2 |

| Transition State 2 (TS2) | -1.5 |

| Product Complex (PC) | -35.4 |

This table illustrates a typical energy profile for an aza-Wittig reaction of a model iminophosphorane, providing insight into potential reaction pathways for this compound.

Emerging Trends and Future Perspectives in Imino Tris Dimethylamino Phosphorane Research

Integration with Continuous Flow Chemistry and Automated Synthetic Platforms

The adoption of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in modern chemical production, offering enhanced control, safety, and efficiency over traditional batch processes. sigmaaldrich.com While direct, large-scale integration of Imino-tris(dimethylamino)phosphorane into these systems is still an emerging area, the potential benefits are significant. The high reactivity and basicity of phosphazene bases make them ideal candidates for flow reactors, where reaction parameters such as temperature, pressure, and residence time can be precisely managed to control exothermic reactions and minimize byproduct formation.

Automated platforms, which can perform multi-step syntheses with minimal human intervention, could leverage this compound for reactions requiring strong, non-nucleophilic bases, such as deprotonations and eliminations. sigmaaldrich.com The use of pre-filled reagent cartridges, a feature of some automated synthesizers, could safely handle the hygroscopic and reactive nature of the phosphazene base, streamlining complex synthetic workflows and accelerating the discovery of new molecules. sigmaaldrich.comsigmaaldrich.com The development of immobilized versions of the catalyst is a critical step toward this integration, enabling its use in packed-bed reactors for true continuous processing.

Development of Novel Heterogeneous and Readily Recoverable Catalytic Systems

A major thrust in catalysis research is the development of heterogeneous systems that allow for easy separation and reuse of the catalyst, a key principle of green chemistry. Significant progress has been made in immobilizing phosphazene bases, including this compound, onto solid supports. These efforts aim to combine the high catalytic activity of the homogeneous base with the practical advantages of a solid catalyst.

Researchers have successfully developed phosphazene-functionalized porous polymers that are both thermally stable and reusable. mdpi.com One such example is a catalyst based on a silsesquioxane porous polymer, which has been effectively used for the bulk ring-opening polymerization (ROP) of ε-caprolactone at high temperatures (130–150 °C). mdpi.com This heterogeneous catalyst was recovered and reused for at least three consecutive cycles without a significant loss of activity. mdpi.comchemicalbook.com

Another innovative approach involves the creation of phosphazene-based covalent organic frameworks (COFs). A phosphazene COF has been demonstrated as a highly efficient and recyclable catalyst for the dehydration of fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF), a crucial biomass-derived platform chemical. acs.org The catalyst showed excellent reusability, maintaining high yields for up to five consecutive runs. acs.org These examples underscore the viability of creating robust, recoverable catalytic systems that extend the utility of this compound in practical, large-scale applications.

| Support Material | Catalytic Application | Key Findings | Reference |

|---|---|---|---|

| Silsesquioxane-based Porous Polymer | Ring-Opening Polymerization (ROP) of ε-caprolactone | High thermal stability; reusable for at least three cycles without significant loss of activity. | mdpi.com |

| Covalent Organic Framework (COF-1) | Dehydration of fructose to 5-HMF | Yields remained high (90% down to 82%) over five consecutive recycling runs. | acs.org |

| Polystyrene Beads | ROP of δ-valerolactone | Catalyst could be separated and maintained activity for at least four polymerization cycles. | mdpi.com |

Potential Applications in Sustainable Chemical Processes and Circular Economy Initiatives

This compound and related phosphazene bases are poised to play a significant role in advancing sustainable chemistry and contributing to a circular economy. Their catalytic activity is particularly relevant for the conversion of renewable feedstocks and the utilization of waste streams.

A prime example is the valorization of biomass. Phosphazene-based catalysts have been effectively used to convert fructose, a sugar derived from lignocellulosic biomass, into 5-hydroxymethylfurfural (HMF), a versatile platform chemical for producing biofuels and biopolymers. acs.orgmdpi.com Furthermore, phosphazene catalysts have demonstrated excellent performance in the alcoholysis of vegetable oils to produce biodiesel under mild, water-free conditions. ideas2invoices.com

Crucially, this compound is an effective organocatalyst for the synthesis of cyclic organic carbonates from glycerol (B35011) and carbon dioxide under solvent-free conditions. chemicalbook.comsigmaaldrich.com Since glycerol is a major byproduct of the biodiesel industry, this transformation exemplifies a circular economy principle by converting a low-value byproduct into a high-value chemical. Phosphazene superbases have also been shown to be efficient metal-free organocatalysts for the catalytic hydrosilylation of CO2, converting it into useful silyl (B83357) formates and methoxysilanes. rsc.org These applications highlight a clear trend towards using this catalyst to create value from renewable resources and waste products like CO2.

Expanding the Repertoire of Catalytic Transformations Enabled by this compound

Research continues to uncover new catalytic applications for this compound, leveraging its exceptional basicity. sigmaaldrich.com While it is well-established in reactions like deboronation and the synthesis of nitrogen-containing compounds, its utility is expanding into several key areas of organic synthesis. chemimpex.comsigmaaldrich.com

One of the most prominent areas is in ring-opening polymerization (ROP). Phosphazene bases have proven to be remarkable catalysts for the polymerization of a wide range of monomers, including cyclic esters (like lactide and caprolactone), epoxides, and cyclosiloxanes, to produce well-defined polymers. mdpi.comresearchgate.netresearchgate.net Their high activity allows these polymerizations to proceed rapidly, often with good control over molecular weight. researchgate.net

Beyond polymerization, phosphazene bases catalyze complex multi-component reactions. For instance, the P2-tBu phosphazene base has been used to catalyze a three-component reaction to produce β-aminophosphonates with high diastereoselectivity. rsc.org The catalyst's role extends to C-C bond-forming reactions, such as the Knoevenagel reaction, and the utilization of CO2 in chemical synthesis. rsc.orgresearchgate.net The versatility of this catalyst family continues to grow, enabling the development of novel synthetic methodologies.

| Transformation Type | Substrate(s) | Product(s) | Reference |

|---|---|---|---|

| Ring-Opening Polymerization | ε-caprolactone, δ-valerolactone, epoxides, cyclosiloxanes | Polyesters, polyethers, polysiloxanes | mdpi.comresearchgate.netresearchgate.net |

| CO2 Utilization / Carbonate Synthesis | Glycerol, CO2 | Cyclic organic carbonates | chemicalbook.comsigmaaldrich.com |

| CO2 Reduction | CO2, Hydrosilanes | Silyl formates, Methoxysilanes | rsc.org |

| Biomass Conversion | Fructose | 5-Hydroxymethylfurfural (HMF) | acs.org |

| Three-Component Reaction | Diethyl phosphite, Cinnamonitrile derivatives, N-Boc imines | β-aminophosphonates | rsc.org |

| Deboronation | ortho and meta carboranes | Deboronated carboranes | chemicalbook.comsigmaaldrich.com |

Advanced Spectroscopic and Computational Methodologies for Deeper Molecular Understanding

A fundamental understanding of a catalyst's structure, electronic properties, and reaction mechanisms is essential for rational design and optimization. Advanced spectroscopic and computational methods are providing unprecedented insight into the behavior of this compound and its derivatives.

X-ray crystallography has been instrumental in confirming the precise molecular structures of P1 phosphazene bases and their protonated forms. researchgate.net These studies provide crucial data on bond lengths, bond angles, and the geometry around the basic nitrogen center, which helps explain their unique reactivity. researchgate.netNuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ³¹P NMR, is routinely used to characterize these compounds and confirm their purity. researchgate.net

Computational chemistry , using methods like Density Functional Theory (DFT), has become a powerful tool for probing the properties of phosphazene bases. researchgate.net Theoretical calculations have been used to accurately estimate gas-phase proton affinities, providing a quantitative measure of their intrinsic basicity and explaining the dramatic increase in strength with oligomerization. sigmaaldrich.comresearchgate.net Furthermore, detailed kinetic studies on proton transfer reactions, which analyze activation parameters like enthalpy (ΔH‡) and entropy (ΔS‡), offer deep insights into the transition states of the reactions they catalyze. researchgate.net These combined experimental and theoretical approaches are crucial for elucidating reaction mechanisms and guiding the development of next-generation catalysts with tailored properties.

Q & A

Q. What are the synthetic routes and structural characteristics of Imino-tris(dimethylamino)phosphorane?

this compound (P1-t-Bu) is synthesized via a convergent pathway starting from phosphorus pentachloride (PCl₅). The intermediate [(dimethylamino)phosphonium chloride] is treated with tert-butylamine to yield the final product, a liquid phosphazene base characterized by its strong basicity (pKaMeCN ≈ 27.4) and low steric hindrance . Key structural features include a central phosphorus atom bonded to three dimethylamino groups and an imino-tert-butyl group, forming a trigonal pyramidal geometry. Its molecular formula is C₁₀H₂₇N₄P, with a purity typically ≥98% for research-grade material .

Q. How is this compound utilized in deprotonation reactions?

As a monomeric phosphazene base (P1), it is employed to deprotonate weakly acidic substrates (e.g., alcohols, thiols) in organic synthesis. Its moderate basicity allows selective activation without inducing side reactions. For example, in carboxylate-initiated polymerizations, P1-t-Bu forms ion pairs with carboxylate anions, enabling controlled anionic ring-opening polymerization (ROP) of lactones at room temperature . Methodologically, reactions are conducted in anhydrous THF under inert atmospheres, with substrate-to-base ratios optimized to balance reactivity and stability .

Advanced Research Questions

Q. How does the basicity of this compound influence polymerization kinetics compared to larger phosphazene bases?

A study comparing P1-t-Bu, P2-t-Bu (dimeric), and P4-t-Bu (tetrameric) in β-butyrolactone (BL) polymerization demonstrated that increasing base size and basicity (pKaMeCN: P1=27.4, P4=43) correlates with higher polymerization rates. The apparent rate constants (kₚₐₚₚ) followed the order:

| Base | kₚₐₚₚ (M⁻¹s⁻¹) |

|---|---|

| P1-t-Bu | 1 |

| P2-t-Bu | 6.8 |

| P4-t-Bu | 219 |

| This linear dependence on base strength (log kₚₐₚₚ vs. pKa) suggests that weaker ion-pairing in P4-t-Bu enhances nucleophilic attack by loose carboxylate anions . Researchers must tailor base selection to desired reaction rates and molecular weight control. |

Q. What mechanistic insights exist for reactions involving this compound in stereoselective syntheses?

In Wittig-like reactions, P1-t-Bu stabilizes ylide intermediates, enabling trans-selective alkene formation. For instance, dichloromethylenetris(dimethylamino)phosphorane (a derivative) reacts with aldehydes to yield dihalovinyl compounds with >90% trans selectivity due to minimized steric clashes during transition-state pseudorotation . Advanced applications include synthesizing vitamin D metabolites, where the base’s low nucleophilicity prevents undesired side reactions with sensitive substrates .

Q. How does this compound perform in difluoromethylation reactions compared to other bases?

In bromodifluoromethylation of sp³ nucleophiles, P1-t-Bu outperforms DBU and BEMP in yield (up to 82% isolated) due to its ability to stabilize reactive intermediates without inducing elimination. Reactions are typically run in CH₂Cl₂ at 75°C, with substrate-to-base ratios of 1:1.5 to ensure complete deprotonation .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

- NMR Spectroscopy : ³¹P NMR (δ ≈ 20-25 ppm for P1-t-Bu) monitors reaction progress and purity .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 234.3 for [C₁₀H₂₇N₄P]⁺) .

- Kinetic Analysis : Stopped-flow UV-Vis or inline FTIR tracks polymerization rates in ROP studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.